1-Ethynyl-2-methoxy-4-methylbenzene chemical structure and properties
1-Ethynyl-2-methoxy-4-methylbenzene chemical structure and properties
An In-depth Technical Guide to 1-Ethynyl-2-methoxy-4-methylbenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethynyl-2-methoxy-4-methylbenzene (CAS No. 76839-58-2), a substituted phenylacetylene derivative. Phenylacetylenes are a critical class of compounds in organic synthesis and medicinal chemistry, serving as versatile building blocks for more complex molecular architectures.[1][2] This document details the chemical structure, physicochemical properties, and safety information for 1-Ethynyl-2-methoxy-4-methylbenzene. Furthermore, it presents a detailed, field-proven protocol for its synthesis via Sonogashira coupling, a cornerstone reaction in modern organic chemistry. The guide is designed to equip researchers and professionals in drug development with the necessary technical knowledge and practical methodologies for the effective utilization of this compound.
Introduction and Significance
1-Ethynyl-2-methoxy-4-methylbenzene, also known as 2-Ethynyl-4-methylanisole or 4-Methyl-2-methoxyphenylacetylene, is an aromatic alkyne. Its structure, featuring a terminal alkyne, a methoxy group, and a methyl group on the benzene ring, provides a unique combination of steric and electronic properties. The terminal alkyne is a particularly valuable functional group, enabling a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions.
Substituted phenylacetylenes are integral to the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The specific substitution pattern of 1-Ethynyl-2-methoxy-4-methylbenzene makes it a valuable precursor for creating libraries of compounds for drug discovery screening and for the synthesis of targeted, complex molecules. For instance, it may be used in the preparation of intermediates like 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine.[4]
Chemical Structure and Properties
The molecular structure of 1-Ethynyl-2-methoxy-4-methylbenzene is foundational to its reactivity and physical characteristics.
Molecular Structure:
-
IUPAC Name: 1-ethynyl-2-methoxy-4-methylbenzene[5]
-
Synonyms: 2-Ethynyl-4-methylanisole, 4-Methyl-2-methoxyphenylacetylene
-
CAS Number: 76839-58-2[6]
-
Molecular Formula: C₁₀H₁₀O[7]
-
SMILES: CC1=CC(C#C)=C(OC)C=C1[5]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 146.19 g/mol | [5][6] |
| Appearance | Solid | [8] |
| Melting Point | 30-34 °C | [4][7][8] |
| Boiling Point | 222.7 °C (Predicted) | [7] |
| Density | 1 g/cm³ (Predicted) | [7] |
| Flash Point | 93.9 °C (201.0 °F) - closed cup | [6][8] |
| Refractive Index | 1.525 (Predicted) | [7] |
| XLogP3 | 2.5 | [5] |
Spectroscopic Data
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the acetylenic proton (C≡C-H), singlets for the methyl (CH₃) and methoxy (OCH₃) protons, and distinct signals in the aromatic region corresponding to the protons on the benzene ring.[9][10]
-
¹³C NMR Spectroscopy: The spectrum would show characteristic peaks for the two sp-hybridized carbons of the alkyne group (typically in the 80-95 ppm range), in addition to signals for the aromatic carbons and the methyl and methoxy carbons.[10]
-
Infrared (IR) Spectroscopy: Key absorbances would be expected for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). Aromatic C-H and C=C stretching bands, as well as C-O stretching for the methoxy group, would also be present.[11]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 146.19. Fragmentation patterns would likely involve the loss of methyl or methoxy groups.[11][12][13]
Synthesis Protocol: Sonogashira Coupling
The Sonogashira coupling is a highly efficient and widely used method for the synthesis of substituted alkynes.[3][14] It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[15][16] This protocol outlines a general, yet robust, procedure for the synthesis of 1-Ethynyl-2-methoxy-4-methylbenzene.
Rationale for Method Selection
The Sonogashira reaction is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[3][17] This makes it particularly suitable for the synthesis of complex molecules in multi-step synthetic sequences, a common scenario in drug development.[16] The use of a palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]
Experimental Workflow
The overall workflow for the synthesis is depicted in the following diagram.
Caption: General workflow for Sonogashira coupling synthesis.
Step-by-Step Methodology
Materials:
-
1-Iodo-2-methoxy-4-methylbenzene (or the corresponding bromide)
-
Ethynyltrimethylsilane or Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-iodo-2-methoxy-4-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and freshly distilled triethylamine. The solution should be thoroughly degassed by bubbling nitrogen through it for 15-20 minutes.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature. The trimethylsilyl group is used as a protecting group for the terminal alkyne.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Deprotection: After the coupling reaction is complete, cool the mixture to room temperature. Add a solution of TBAF in THF or a mixture of potassium carbonate in methanol to remove the trimethylsilyl protecting group. Stir for 1-2 hours at room temperature.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-Ethynyl-2-methoxy-4-methylbenzene.[18]
Reactivity and Potential Applications
The chemical reactivity of 1-Ethynyl-2-methoxy-4-methylbenzene is dominated by the terminal alkyne functionality. This group is a versatile handle for a variety of chemical transformations.
Key Reactions
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linkage in medicinal chemistry.
-
Further Cross-Coupling Reactions: It can act as the alkyne component in subsequent Sonogashira reactions to synthesize more complex, conjugated systems.[17]
-
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively.
-
Cycloadditions: The alkyne can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to construct complex polycyclic systems.[4]
The relationship between the starting materials and potential products is illustrated below.
Caption: Key reaction pathways for 1-Ethynyl-2-methoxy-4-methylbenzene.
Safety and Handling
Proper safety precautions are essential when handling 1-Ethynyl-2-methoxy-4-methylbenzene and the reagents used in its synthesis.
-
Hazard Identification: This compound may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[5][8] It is classified as a skin sensitizer (Category 1) and an eye irritant (Category 2).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[8] When handling the solid, a dust mask (type N95) is recommended.[6][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[19][20] Avoid contact with skin and eyes.[21] Keep away from heat and sources of ignition.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The storage class code is 11 for combustible solids.[6][8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[20][22]
Conclusion
1-Ethynyl-2-methoxy-4-methylbenzene is a valuable and versatile building block in organic synthesis. Its unique substitution pattern and reactive terminal alkyne functionality make it a compound of interest for researchers in medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and essential safety information to facilitate its effective and safe use in a research setting.
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